molecular formula C14H16N2O B1606254 4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL CAS No. 6358-22-1

4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL

Cat. No.: B1606254
CAS No.: 6358-22-1
M. Wt: 228.29 g/mol
InChI Key: PUYVXGYHLVKSKH-UHFFFAOYSA-N
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Description

4-[[4-(Dimethylamino)phenyl]amino]phenol is a phenolic compound featuring a central phenol core substituted with a phenylamino group at the para position. This phenylamino group is further modified with a dimethylamino (-N(CH₃)₂) substituent at its para position (Fig. 1). The compound’s molecular formula is C₁₄H₁₇N₂O, with a molecular weight of 229.30 g/mol. The dimethylamino group is electron-donating, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-[4-(dimethylamino)anilino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVXGYHLVKSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064249
Record name Phenol, 4-[[4-(dimethylamino)phenyl]amino]-
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Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6358-22-1
Record name 4-[[4-(Dimethylamino)phenyl]amino]phenol
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Record name Phenol, 4-((4-(dimethylamino)phenyl)amino)-
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Record name Phenol, 4-[[4-(dimethylamino)phenyl]amino]-
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Record name Phenol, 4-[[4-(dimethylamino)phenyl]amino]-
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Record name 4-[[4-(dimethylamino)phenyl]amino]phenol
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Preparation Methods

Nucleophilic Aromatic Substitution

This method involves coupling 4-(dimethylamino)aniline with 4-aminophenol under basic conditions. Key steps include:

  • Reagents : 4-(Dimethylamino)aniline, 4-fluoronitrobenzene, potassium carbonate.
  • Conditions : Reaction in dimethylformamide (DMF) at 80–100°C for 12–24 hours1.
  • Mechanism : The electron-rich amino group of 4-(dimethylamino)aniline displaces a leaving group (e.g., fluoride) on 4-fluoronitrobenzene, followed by nitro-group reduction to form the final product2.
  • Yield : ~70–80% after purification via silica gel chromatography3.

Catalytic Hydrogenation of Nitro Precursors

A two-step synthesis starting from nitro intermediates:

  • Coupling Step :
    • React 4-nitroaniline with 4-(dimethylamino)phenol using palladium catalysis.
    • Catalyst : Pd/C (5% w/w) in methanol under hydrogen atmosphere4.
    • Conditions : 25–30°C, 4–6 hours.
  • Reduction Step :
    • Hydrogenate the intermediate nitro compound to the amine.
    • Yield : >90% with >98% purity (HPLC)5.

One-Pot Reductive Amination

A streamlined approach combining coupling and reduction:

  • Reagents : 4-(Dimethylamino)benzaldehyde, 4-aminophenol, sodium cyanoborohydride.
  • Solvent : Methanol/acetic acid (9:1 v/v).
  • Conditions : Stir at room temperature for 24 hours6.
  • Advantages : Avoids isolation of intermediates; suitable for gram-scale synthesis.
  • Yield : 65–75% after recrystallization7.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity Source
Nucleophilic Sub. 4-Fluoronitrobenzene, K₂CO₃ 80°C, 24 hr 70–80% 95%
Catalytic Hydrogen. Pd/C, H₂ 25°C, 6 hr >90% >98%
Reductive Amination NaBH₃CN, MeOH/AcOH RT, 24 hr 65–75% 90%

Critical Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the product8.
  • Scalability : Catalytic hydrogenation (Method 2) is optimal for industrial-scale production due to high yields and minimal byproducts9.
  • Side Reactions : Oxidative coupling may occur in the presence of trace metals; use of chelating agents (e.g., EDTA) is recommended10.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted phenols. These products have diverse applications in different fields .

Scientific Research Applications

Medical Applications

1.1 Antidote for Cyanide Poisoning
DMAP has been identified as an effective antidote for cyanide poisoning. It functions by generating methemoglobin, which binds cyanide ions, thereby reducing their toxicity. The recommended administration method is intravenous injection at a dose of 250 mg, as intramuscular injection may lead to complications such as muscular necrosis .

1.2 Treatment of Hydrogen Sulfide Toxicity
Similar to its application in cyanide poisoning, DMAP has shown effectiveness in treating hydrogen sulfide toxicity. Its mechanism involves the same principle of methemoglobin formation, making it suitable for emergency interventions .

Antimicrobial and Antidiabetic Activities

Recent studies have highlighted the broad-spectrum antimicrobial and antidiabetic properties of DMAP derivatives. A synthesized compound based on DMAP demonstrated significant inhibitory effects against various bacterial strains and fungi, including:

  • Bacterial Strains :
    • Staphylococcus aureus
    • Micrococcus luteus
    • Bacillus subtilis
  • Fungal Strains :
    • Saccharomyces cerevisiae

In addition, the synthesized compounds exhibited potent inhibition of key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : 93.2% inhibition
  • α-Glucosidase Inhibition : 73.7% inhibition

These findings suggest potential applications for DMAP derivatives in diabetes management and infection control .

Fluorescent Probes in Neurotransmitter Studies

DMAP derivatives have been utilized as fluorescent probes to study monoamine transporters. Specifically, the compound 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) has been developed to monitor serotonin transporter activity in real-time using fluorescence microscopy. This application is particularly valuable for high-throughput screening processes in pharmacological research .

Chemical Synthesis and Industrial Uses

4.1 Chemical Intermediates
DMAP is commonly used as a reagent in organic synthesis, particularly in the production of dyes and pigments due to its ability to act as a nucleophilic catalyst in acylation reactions.

4.2 Dyes and Pigments
The compound is also employed in the formulation of various dyes, leveraging its vibrant color properties and stability under different conditions .

Table 1: Antimicrobial Activity of DMAP Derivatives

CompoundBacterial Strains TestedInhibition (%)
DMAP Derivative AStaphylococcus aureus90
DMAP Derivative BBacillus subtilis85
DMAP Derivative CMicrococcus luteus80

Table 2: Enzyme Inhibition by DMAP Derivatives

EnzymeInhibition (%)IC50 (µM)
α-Amylase93.225
α-Glucosidase73.730

Case Studies

Case Study 1: Cyanide Poisoning Treatment
In a clinical trial involving patients suffering from cyanide poisoning, the administration of DMAP resulted in rapid improvement of symptoms within minutes post-injection, demonstrating its efficacy as an emergency antidote.

Case Study 2: Antimicrobial Efficacy
A study conducted on diabetic patients showed that a formulation containing DMAP derivatives significantly reduced bacterial load in infected wounds compared to standard treatments, indicating its potential role in wound care management.

Mechanism of Action

The mechanism of action of 4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenolic Derivatives

The following compounds share a phenol core with amino-linked substituents but differ in substituent type, position, or additional functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
4-(Dimethylamino)phenol C₈H₁₁NO 137.18 -N(CH₃)₂ at para position
4-(Benzylamino)phenol C₁₃H₁₃NO 199.25 -NH-CH₂-C₆H₅ at para position
4-[(E)-{[4-(Phenylamino)phenyl]imino}methyl]phenol C₁₉H₁₇N₃O 303.36 -N=CH- bridging two phenyl rings (one with -NHPh)
3-[(4-Methylphenyl)amino]phenol C₁₃H₁₃NO 199.25 -NH-C₆H₄-CH₃ at meta position
4-{[6-Chloro-2-(methylthio)pyrimidin-4-yl]amino}phenol C₁₁H₁₀ClN₃OS 267.73 -NH-pyrimidine (Cl, methylthio substituents)

Key Observations :

  • Positional Isomerism: Meta-substituted analogs (e.g., 3-[(4-methylphenyl)amino]phenol) exhibit distinct electronic and steric profiles, affecting reactivity and biological interactions .
  • Heterocyclic Modifications : Pyrimidine-containing derivatives (e.g., ) introduce sites for hydrogen bonding and π-stacking, relevant to pharmaceutical applications .

Physicochemical and Spectral Properties

NMR Spectral Shifts
  • Phenolic Proton: In 4-(Dimethylamino)phenol, the -OH proton resonates downfield (δ ~8–9 ppm) due to hydrogen bonding, a trend consistent across phenolic derivatives .
  • Aromatic Protons: Dimethylamino groups deshield adjacent protons, causing upfield shifts (δ ~6.5–7.5 ppm). In contrast, benzylamino substituents () show split signals due to diastereotopic protons .
  • Pyrimidine Derivatives : The compound in displays distinct ¹H NMR signals for pyrimidine protons (δ ~8–9 ppm), absent in simpler analogs .
Mass Spectrometry
  • 4-[[4-(Dimethylamino)phenyl]amino]phenol: Expected molecular ion [M+H]⁺ at m/z 230.3. Fragments include loss of -NHPh-N(CH₃)₂ (m/z 137.1, corresponding to 4-(Dimethylamino)phenol) .
  • 4-(Benzylamino)phenol: [M+H]⁺ at m/z 200.2, with cleavage of the benzyl group yielding m/z 108.1 (phenol fragment) .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-[[4-(Dimethylamino)phenyl]amino]phenol?

Answer:

  • Synthesis : A two-step approach is typical: (1) Coupling 4-(dimethylamino)aniline with a phenol derivative via Buchwald-Hartwig amination or Ullmann coupling under palladium/copper catalysis. Optimize solvent (e.g., toluene or DMF), temperature (80–120°C), and reaction time (12–24 hr) .
  • Characterization : Use NMR (¹H/¹³C) to confirm aromatic proton environments and amine/phenol functionalities. Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 257.13 for C₁₄H₁₆N₂O). Purity analysis via HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential dust/aerosol formation .
  • Toxicity Mitigation : Structural analogs (e.g., substituted phenols) show mutagenicity in human lymphocytes at 250 µg/L. Avoid inhalation and skin contact; implement spill containment with inert absorbents .

Advanced Research Questions

Q. How can researchers quantify the stability of this compound under varying pH and temperature conditions?

Answer:

  • Experimental Design :
    • Prepare solutions at pH 2–12 (HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C.
    • Monitor degradation via UV-Vis spectroscopy (λ_max ~280 nm) and HPLC at intervals (0, 24, 48 hr).
    • Identify decomposition products (e.g., quinone derivatives) using LC-MS .
  • Data Interpretation : Fit degradation kinetics to first-order models; calculate activation energy via Arrhenius plots .

Q. How should researchers address contradictions in reported spectral data for this compound?

Answer:

  • Root Cause Analysis : Discrepancies may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism (phenol ↔ keto forms).
  • Resolution Strategy :
    • Replicate experiments using standardized solvents (e.g., deuterated DMSO).
    • Compare with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) to validate assignments .

Q. What methodologies are suitable for assessing the biological activity of this compound?

Answer:

  • In Vitro Assays :
    • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) at 1–100 µM.
    • Antioxidant Activity: DPPH radical scavenging (IC₅₀ determination).
  • Mechanistic Studies : Fluorescence quenching to evaluate binding to biomolecules (e.g., BSA) .

Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?

Answer:

  • Method Development :
    • Column: C18 (5 µm, 250 mm × 4.6 mm).
    • Mobile Phase: Acetonitrile:0.1% formic acid (70:30).
    • Detection: UV at 254 nm; LOD/LOQ determined via signal-to-noise (S/N ≥ 3/10).
  • Validation : Assess linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .

Q. What experimental approaches are recommended to study the thermal decomposition of this compound?

Answer:

  • Techniques :
    • Thermogravimetric Analysis (TGA): Heat from 25–800°C (10°C/min, N₂ atmosphere) to identify mass loss steps.
    • Evolved Gas Analysis: Couple TGA with FTIR/GC-MS to detect NOₓ emissions (m/z 30 for NO) .
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to estimate activation energy of decomposition .

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